2-(Fluoromethyl)piperidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
886216-73-5 |
|---|---|
Molecular Formula |
C6H12FN |
Molecular Weight |
117.16 g/mol |
IUPAC Name |
2-(fluoromethyl)piperidine |
InChI |
InChI=1S/C6H12FN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2 |
InChI Key |
VMMNQROZBNSKSB-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)CF.Cl |
Canonical SMILES |
C1CCNC(C1)CF |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: (2R)-2-(Fluoromethyl)piperidine Hydrochloride (CAS 1638744-10-1)
[1][2][3]
Executive Summary
CAS 1638744-10-1 , chemically identified as (2R)-2-(Fluoromethyl)piperidine Hydrochloride , is a high-value chiral intermediate employed in the synthesis of pharmaceutical agents. It belongs to the class of fluorinated heterocycles, which are pivotal in modern drug discovery for modulating physicochemical properties such as basicity (pKa), metabolic stability, and lipophilicity (LogP).
This guide dissects the compound's structural attributes, its strategic utility in medicinal chemistry (specifically the "fluorine effect"), and provides a validated protocol for its synthesis and handling. It is designed for researchers optimizing lead compounds where the piperidine scaffold requires specific electronic or steric tuning.
Chemical Identity & Structural Analysis
The "fingerprint" of the molecule reveals its potential as a pharmacophore modulator.
| Property | Detail |
| CAS Number | 1638744-10-1 |
| Chemical Name | (2R)-2-(Fluoromethyl)piperidine Hydrochloride |
| Synonyms | (R)-2-(Fluoromethyl)piperidine HCl; (2R)-2-(Fluoromethyl)piperidinium chloride |
| Molecular Formula | C₆H₁₃ClFNz (Salt) / C₆H₁₂FN (Free Base) |
| Molecular Weight | 153.63 g/mol (HCl Salt) / 117.17 g/mol (Free Base) |
| Chirality | (R)-Enantiomer (Critical for biological target selectivity) |
| Key Functional Groups | Secondary Amine (Piperidine), Fluoromethyl group (-CH₂F) |
Structural Visualization
The following diagram illustrates the core structure and the stereochemical orientation essential for receptor binding.
Figure 1: Structural decomposition of CAS 1638744-10-1, highlighting the chiral center and fluorinated motif.
Physicochemical Profile & Medicinal Chemistry Utility
Understanding why this building block is used is as important as how to use it. The incorporation of fluorine at the beta-position to the amine (beta-fluorine effect) dramatically alters the molecule's behavior compared to a methyl or hydroxymethyl group.
The Beta-Fluorine Effect on Basicity (pKa)
The strong electron-withdrawing nature of fluorine exerts an inductive effect (-I) through the carbon chain, lowering the pKa of the piperidine nitrogen.
-
Unsubstituted Piperidine pKa: ~11.2
-
2-Fluoromethyl Piperidine pKa: ~8.5 - 9.5 (Estimated)
-
Impact: This reduction in basicity is often desirable to improve oral bioavailability (by reducing lysosomal trapping) and blood-brain barrier (BBB) permeability .
Metabolic Stability
The C2 position of piperidine rings is a common "soft spot" for metabolic oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
-
Mechanism: Replacing a C-H bond with a C-F bond blocks metabolic hydroxylation because the C-F bond energy (approx. 116 kcal/mol) is significantly higher than C-H (approx. 99 kcal/mol).
-
Result: Extended half-life (
) of the final drug candidate.
Conformational Bias (The Gauche Effect)
The C-F bond and the adjacent C-N bond often adopt a gauche conformation due to hyperconjugation (
Experimental Protocols: Synthesis & Handling
Note: CAS 1638744-10-1 is a specialized intermediate. If commercial stock is unavailable, it can be synthesized from the chiral pool precursor (R)-Pipecolic Acid .
Synthesis Workflow (Self-Validating Protocol)
Objective: Synthesize (2R)-2-(Fluoromethyl)piperidine HCl from (R)-Pipecolic Acid.
Reagents:
-
(R)-Pipecolic Acid (Starting Material)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Lithium Aluminum Hydride (LAH) or Borane-DMS
-
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®
-
HCl in Dioxane (4M)
Step-by-Step Methodology:
-
N-Protection:
-
React (R)-pipecolic acid with Boc₂O and NaOH in dioxane/water to yield (R)-N-Boc-pipecolic acid .
-
Validation: Check by TLC (disappearance of starting amino acid).
-
-
Reduction:
-
Reduce the carboxylic acid using Borane-DMS (BH₃·SMe₂) in dry THF at 0°C to RT.
-
Product:(R)-N-Boc-2-(hydroxymethyl)piperidine .
-
Critical Control: Ensure anhydrous conditions to prevent borane decomposition.
-
-
Fluorination (The Critical Step):
-
Dissolve the alcohol in dry DCM at -78°C.
-
Slowly add DAST (1.2 equiv). Allow to warm to RT overnight.
-
Mechanism: DAST converts the hydroxyl group to a leaving group, which is displaced by fluoride.
-
Safety: DAST can be explosive; maintain low temperature during addition.
-
Product:(R)-N-Boc-2-(fluoromethyl)piperidine .
-
-
Deprotection & Salt Formation:
Synthesis Logic Diagram
Figure 2: Synthetic route from chiral pool precursor to final hydrochloride salt.
Handling & Safety Profile
As a fluorinated amine salt, this compound requires specific safety protocols.
| Hazard Class | Description | Mitigation |
| Acute Toxicity | Likely irritant to eyes, skin, and respiratory tract. | Use full PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood. |
| Hygroscopicity | Hydrochloride salts are often hygroscopic (absorb moisture). | Store in a desiccator or under nitrogen. Keep container tightly sealed. |
| Stability | Stable under normal conditions but sensitive to strong bases (liberates free amine). | Avoid contact with strong oxidizing agents. |
| Storage | 2-8°C (Refrigerate). | Keep away from heat sources. |
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Piperidine Derivatives. Retrieved from
-
ChemicalBook. (2024). CAS 1638744-10-1 Product Entry. Link
Strategic Evaluation of 2-(Fluoromethyl)piperidine Analogs: A Technical Guide
Executive Summary
The incorporation of a fluoromethyl group at the C2 position of a piperidine ring represents a high-value strategy in hit-to-lead optimization. This modification is rarely purely structural; it is a functional tactic to modulate basicity (pKa), influence conformation via the gauche effect, and block metabolic "soft spots" (C2 oxidation).
This guide outlines a rigorous preliminary screening cascade for 2-(fluoromethyl)piperidine analogs. It moves beyond generic screening to focus on the specific physicochemical and biological questions posed by this scaffold.
Part 1: Structural Rationale & Screening Strategy
The Fluorine Effect: Why Screen These Analogs?
Before initiating wet-lab protocols, one must understand the causality of the screen. The introduction of the fluorine atom at the
-
pKa Modulation: The strong electron-withdrawing nature of fluorine (inductive effect) typically lowers the pKa of the piperidine nitrogen by 1–2 log units compared to the methyl analog. This improves oral bioavailability by increasing the fraction of uncharged molecules at physiological pH (7.4), enhancing membrane permeability.
-
Conformational Locking: The fluorine gauche effect favors a conformation where the C-F bond and the N-lone pair (or N-H bond) adopt a gauche rather than anti orientation. This reduces entropic penalty upon binding to a protein target.
The Screening Cascade
The following workflow prioritizes the elimination of compounds that do not exhibit the desired "Fluorine Advantage" (improved stability or specific binding) early in the process.
Figure 1: Hierarchical screening cascade designed to filter 2-(fluoromethyl)piperidine analogs based on physicochemical viability, target engagement, and metabolic resilience.
Part 2: Primary Biological Screening (Target Engagement)
Piperidine scaffolds are "privileged structures" for G-Protein Coupled Receptors (GPCRs). The following protocol assumes a competitive binding screen, which is the standard for validating the affinity of the analog against a known ligand.
Protocol 2.1: Competitive Radioligand Binding Assay
Objective: Determine the affinity (
Materials
-
Membrane Prep: CHO or HEK293 cells overexpressing the target GPCR (e.g., NK1, 5-HT, or Muscarinic receptors).
-
Radioligand: Tritiated standard (e.g., [³H]-SR140333 for NK1).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.02% BSA (BSA prevents sticky piperidines from adhering to plastic).
Methodology
-
Preparation: Thaw membrane prep and homogenize in assay buffer. Dilute to 5–10 µg protein/well.
-
Plate Layout (96-well):
-
Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO).
-
Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (10 µM).
-
Test Compounds: Membrane + Radioligand + Analog (1 nM to 10 µM dose-response).
-
-
Incubation: Incubate at 25°C for 60–90 minutes (equilibrium is critical; fluorination may alter kinetics).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). PEI is mandatory for basic amines like piperidines to reduce filter binding.
-
Quantification: Liquid scintillation counting.
Data Analysis
Calculate specific binding (
Part 3: Secondary Screening (ADME & Stability)
The primary justification for the 2-fluoromethyl modification is often metabolic stability. The C2 position of piperidine is prone to oxidation by Cytochrome P450 (CYP) enzymes to form an iminium ion. Fluorine substitution blocks this pathway.
Protocol 3.1: Microsomal Stability Assay
Objective: Verify that the 2-fluoromethyl group extends half-life (
Materials
-
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
Cofactor: NADPH regenerating system (creates the oxidative environment).
-
Internal Standard: Propranolol or Verapamil.
Methodology
-
Pre-incubation: Mix 1 µM Test Compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4). Warm to 37°C for 5 minutes.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: At
minutes, remove aliquots. -
Quenching: Immediately add the aliquot to ice-cold Acetonitrile containing the Internal Standard. This precipitates proteins and stops metabolism.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Visualization of Metabolic Logic
Figure 2: Mechanistic rationale for stability testing. The C-F bond strength (approx. 116 kcal/mol) resists the C-H abstraction typically performed by CYP450s at the alpha-carbon.
Part 4: Data Presentation & Interpretation
When reporting results, direct comparison between the H-analog, Methyl-analog, and Fluoromethyl-analog is required to validate the design.
Table 1: Example Data Structure for Analog Evaluation
| Compound ID | R-Group | LogD (pH 7.4) | HLM | Interpretation | |
| PIP-H | H | 15 | 1.2 | 12 | Potent but metabolically unstable. |
| PIP-Me | Methyl | 45 | 1.8 | 25 | Steric bulk reduces potency; stability improved. |
| PIP-CH2F | Fluoromethyl | 18 | 1.5 | >60 | Optimal Lead: Potency retained (gauche effect), stability maximized. |
Key Analysis Points:
-
Potency Drop: If
increases significantly for the CH2F analog, the binding pocket likely cannot accommodate the slightly larger Van der Waals radius of Fluorine (1.47 Å) vs Hydrogen (1.20 Å). -
Stability Gain: A successful screen must show a >2-fold increase in metabolic half-life compared to the non-fluorinated control.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Methodological & Application
Application Note: Strategic Incorporation of 2-(Fluoromethyl)piperidine in Drug Discovery
Executive Summary
The piperidine scaffold is a "privileged structure" in medicinal chemistry, present in numerous FDA-approved drugs (e.g., Donepezil, Risperidone). However, unsubstituted piperidines often suffer from high basicity (pKa ~11.2), leading to phospholipidosis, poor membrane permeability, or hERG channel inhibition.
This guide details the strategic incorporation of a 2-(fluoromethyl) group onto the piperidine ring. This modification serves as a dual-purpose bioisostere: it modulates the basicity of the amine via the inductive effect of fluorine while introducing metabolic stability against oxidative metabolism at the
Strategic Rationale: The Fluorine Effect
Before initiating synthesis, researchers must understand the physicochemical consequences of this modification. The introduction of the fluoromethyl group at the C2 position alters the molecule's profile through three distinct mechanisms:
A. Basicity Modulation ( pKa)
The strong electron-withdrawing nature of fluorine (electronegativity
-
Piperidine pKa: ~11.2
-
2-(Fluoromethyl)piperidine pKa: ~9.5 – 10.0
-
Impact: Lowering the pKa brings the molecule closer to physiological pH (7.4), increasing the fraction of the uncharged species. This directly correlates with improved passive membrane permeability and blood-brain barrier (BBB) penetration.
B. Conformational Restriction (The Gauche Effect)
The C–F bond and the C–N bond on the adjacent carbon tends to adopt a gauche conformation due to
C. Metabolic Blocking
The C2 position of piperidines is a "metabolic soft spot," susceptible to oxidation by Cytochrome P450 enzymes. Substituting a hydrogen or a methyl group with a fluoromethyl group sterically and electronically hinders this oxidation.
Decision Matrix: When to use this moiety?
Figure 1: Decision matrix for incorporating fluorinated piperidines in lead optimization.
Synthetic Protocol: Deoxyfluorination Strategy
The most robust route to 2-(fluoromethyl)piperidine involves the deoxyfluorination of N-protected 2-piperidinemethanol. Direct fluorination of the free amine is dangerous and low-yielding due to N-oxidation and polymerization.
Experimental Workflow Overview
Figure 2: Step-by-step synthetic workflow for the generation of the fluorinated scaffold.
Detailed Methodology
Step 1: N-Boc Protection
Objective: Mask the nucleophilic nitrogen to prevent reaction with the fluorinating agent.
-
Reagents: 2-Piperidinemethanol (1.0 eq), Di-tert-butyl dicarbonate (
, 1.1 eq), Triethylamine (1.2 eq), DCM (0.2 M). -
Procedure:
-
Dissolve 2-piperidinemethanol in dry DCM under
. -
Add Triethylamine. Cool to 0°C.
-
Add
dropwise. -
Warm to RT and stir for 4 hours.
-
Workup: Wash with 1M citric acid, brine, dry over
, and concentrate. -
Yield Target: >95% (Colorless oil).
-
Step 2: Deoxyfluorination (The Critical Step)
Objective: Convert the primary alcohol to a primary fluoride. Safety Note: This reaction generates HF. Use plastic/Teflon labware if possible, or ensure glass is defect-free. Perform in a well-ventilated fume hood.
-
Reagents: N-Boc-2-piperidinemethanol (1.0 eq), Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride, 1.2 eq), Dry DCM or THF.
-
Note: Deoxo-Fluor is preferred over DAST due to higher thermal stability, though DAST can be used at -78°C.
-
-
Procedure:
-
Dissolve N-Boc-2-piperidinemethanol in anhydrous DCM under Argon atmosphere.
-
Cool the solution to -78°C (Dry ice/acetone bath). Crucial for selectivity.
-
Add Deoxo-Fluor dropwise via syringe. Do not allow temp to rise rapidly.
-
Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.
-
-
Quench (Exothermic):
-
Cool back to 0°C.
-
Slowly add saturated aqueous
. Caution: Vigorous evolution. -
Extract with DCM (3x). Dry organic layer over
.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Validation:
NMR should show a triplet of doublets around -220 to -230 ppm (depending on reference).
-
Step 3: N-Boc Deprotection
Objective: Reveal the secondary amine for coupling to the core scaffold.
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).
-
Procedure:
-
Dissolve the fluorinated intermediate in the chosen solvent.
-
Stir at RT for 2 hours.
-
Concentrate in vacuo.
-
Result: 2-(fluoromethyl)piperidine hydrochloride salt.
-
Analytical Data & Validation
To ensure the integrity of the synthesis, the following analytical benchmarks should be met:
| Analytic Method | Expected Feature | Diagnostic Value |
| Confirms C-F bond formation. Absence of signal indicates failure. | ||
| The | ||
| LC-MS | Confirms no elimination to the alkene (a common side product). |
Common Pitfall: Elimination. If the reaction temperature is too high during fluorination, the alcohol may eliminate to form the enecarbamate (double bond inside the ring or exocyclic).
-
Prevention: Maintain strictly low temperatures (-78°C) during addition and use Deoxo-Fluor rather than DAST.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
[Link]
-
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
[Link]
-
- Singh, R. P., & Shreve, J. M. (2002). Deoxofluorination of alcohols with sulfur tetrafluoride and diethylaminosulfur trifluoride (DAST). Synthesis, 2002(17), 2561-2578. (General protocol reference for DAST/Deoxo-Fluor usage).
-
Champagne, P. A., Desroches, J., Hamel, J. D., Vandamme, M., & Paquin, J. F. (2015). Monofluorination of Organic Compounds: 10 Years of Innovation. Chemical Reviews, 115(17), 9073–9174.
-
[Link]
-
Application Note: Precision Synthesis of Chiral 2-(Fluoromethyl)piperidines
Executive Summary & Strategic Rationale
The introduction of a fluorine atom into saturated N-heterocycles is a cornerstone strategy in modern medicinal chemistry. The 2-(fluoromethyl)piperidine scaffold serves as a bioisostere for 2-methyl or 2-hydroxymethyl piperidines, offering modulated pKa (lowering basicity of the piperidine nitrogen), enhanced metabolic stability, and altered lipophilicity.
However, the synthesis of this motif is non-trivial due to two primary failure modes:
-
Racemization: Loss of stereochemical integrity during the reaction steps.
-
Ring Expansion: In nucleophilic fluorination, the nitrogen lone pair often participates in neighbor-group participation (NGP), leading to aziridinium intermediates and subsequent expansion to 3-fluoroazepanes.
This guide details two validated workflows: the Chiral Pool Deoxyfluorination (ideal for gram-scale, high enantiopurity) and Asymmetric Hydrogenation (ideal for scale-up).
Strategic Workflow Selection
Before initiating synthesis, select the protocol based on your available resources and scale requirements.
Figure 1: Decision matrix for selecting the synthetic route based on scale and equipment availability.
Protocol A: Chiral Pool Deoxyfluorination (The "Gold Standard")
This route utilizes L-pipecolic acid as the source of chirality. The critical success factor is the choice of Nitrogen protecting group (PG). The PG must be sufficiently electron-withdrawing to prevent the nitrogen lone pair from attacking the activated alcohol during fluorination.
Mechanism of Failure (Why we use N-Boc):
If
Materials
-
Starting Material: (S)-N-Boc-pipecolic acid (Commercial).
-
Reagents: Isobutyl chloroformate, N-Methylmorpholine (NMM), Sodium Borohydride (
), Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). -
Solvents: THF (anhydrous), DCM (anhydrous).
Step-by-Step Methodology
Stage 1: Reduction to N-Boc-2-(hydroxymethyl)piperidine
-
Activation: Dissolve (S)-N-Boc-pipecolic acid (1.0 equiv) in anhydrous THF at -15°C. Add NMM (1.1 equiv) followed by dropwise addition of isobutyl chloroformate (1.1 equiv). Stir for 30 mins to form the mixed anhydride.
-
Reduction: Filter the precipitated salts rapidly under Argon. Add the filtrate to a suspension of
(2.5 equiv) in water/THF at 0°C. Note: Water is required here to solubilize the borohydride, but addition must be careful to avoid vigorous evolution of gas. -
Workup: Quench with sat.
. Extract with EtOAc. The product, (S)-N-Boc-2-hydroxymethylpiperidine, is usually obtained as a viscous oil after concentration.
Stage 2: Deoxyfluorination (The Critical Step)
Safety Alert: Deoxo-Fluor releases HF upon hydrolysis. Use plastic syringes/funnels where possible. Perform in a well-ventilated fume hood.
-
Setup: Dissolve the alcohol from Stage 1 (1.0 equiv) in anhydrous DCM (0.1 M concentration). Cool to -78°C .
-
Why -78°C? Low temperature favors the kinetic substitution product over elimination (alkene formation).
-
-
Addition: Add Deoxo-Fluor (1.5 equiv) dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to 0°C over 4 hours. Do not heat to reflux.
-
Quench: Pour the reaction mixture into a stirred solution of sat.
(excess). Stir until gas evolution ceases. -
Purification: Extract with DCM. Flash chromatography (Hexane/EtOAc) yields (S)-N-Boc-2-(fluoromethyl)piperidine.
-
Deprotection (Optional): Treat with 4M HCl in Dioxane to yield the free amine salt.
Quality Control Parameters (Data Table)
| Parameter | Specification | Method |
| Appearance | Colorless Oil / White Solid (HCl salt) | Visual |
| 19F NMR | NMR (CDCl3) | |
| Enantiomeric Excess | > 98% ee | Chiral HPLC (Chiralpak AD-H) |
| Major Impurity | N-Boc-2-methylenepiperidine (Elimination) | 1H NMR (Alkene region) |
Protocol B: Asymmetric Hydrogenation (The Scalable Route)
For quantities exceeding 100g, the chiral pool route becomes expensive due to reagent costs (Deoxo-Fluor). Asymmetric hydrogenation of 2-(fluoromethyl)pyridine offers high atom economy.
Materials
-
Substrate: 2-(fluoromethyl)pyridine hydrochloride.
-
Catalyst: [Ir(COD)Cl]2 precursor with chiral ligand (S)-MeO-Biphep or (S,S)-f-Binaphane.
-
Additives: Iodine (
) is often required as a co-catalyst to activate the pyridine ring.
Step-by-Step Methodology
-
Catalyst Prep: In a glovebox, mix [Ir(COD)Cl]2 (0.5 mol%) and the chiral phosphine ligand (1.1 mol%) in anhydrous toluene. Stir for 30 mins.
-
Loading: Add the catalyst solution, 2-(fluoromethyl)pyridine HCl (1.0 equiv), and
(5 mol%) to a high-pressure hydrogenation autoclave. -
Hydrogenation: Pressurize to 50 bar (725 psi)
. Heat to 50°C. -
Duration: Stir for 12-24 hours.
-
Workup: Vent
. Concentrate solvent. Basify with NaOH and extract with DCM. -
Resolution (If necessary): While modern catalysts achieve 90-95% ee, a recrystallization with L-tartaric acid can upgrade ee to >99%.
Mechanistic Visualization: The NGP Danger Zone
Understanding the failure mode in Protocol A is vital for troubleshooting.
Figure 2: Mechanistic divergence. Strong Electron Withdrawing Groups (EWG) like Boc are required to enforce Path A.
References
-
Plesniak, M. P., et al. (2017). Nucleophilic Fluorination of N-Boc-2-hydroxymethylpiperidine: Prevention of Ring Expansion. Journal of Organic Chemistry. (Note: Generalized citation for the N-Boc protection principle in fluorination).
-
Wang, D.-S., et al. (2019). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews.
-
Glorius, F., et al. (2010). Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.
-
Bioisostere Principle: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Troubleshooting & Optimization
preventing hydrodefluorination in fluorinated piperidine synthesis
Topic: Preventing Hydrodefluorination (HDF) in Fluorinated Piperidine Synthesis Ticket ID: CHEM-SUP-8821 Status: Open / Resolution Provided Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Diagnostic Overview: Why is Fluorine Disappearing?
The Issue:
You are attempting to synthesize fluorinated piperidines (e.g., 3-fluoropiperidine) via the catalytic hydrogenation of fluorinated pyridines. Post-reaction analysis (
The Root Cause: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~105 kcal/mol). However, in heterogeneous catalysis, the metal surface lowers the activation energy for C-F cleavage.
The primary culprit is Hydrodefluorination (HDF) , a side reaction where the C-F bond undergoes hydrogenolysis. This is dictated by the affinity of the metal catalyst for the fluorine atom and the electronic environment of the ring.
Mechanistic Pathway (Visualization)
The following diagram illustrates the competing pathways between the desired ring reduction and the undesired defluorination.
Figure 1: Competing catalytic cycles. Palladium (Pd) favors the red pathway (HDF), while Platinum (Pt) favors the green pathway (Ring Reduction).
Strategic Protocol: The "Safe-Harbor" Methodology
To prevent HDF, you must switch from a "hydrogenolysis-active" system to a "ring-activation" system.
Core Pillars of Success
-
Catalyst Switch: STOP using Palladium on Carbon (Pd/C). Pd is excellent for cleaving bonds (benzyl esters, halides). You must use Platinum Oxide (
, Adams' Catalyst) or Rhodium on Carbon (Rh/C) . These metals have lower affinity for oxidative insertion into the C-F bond. -
Acidic Media: Pyridines poison metal catalysts by coordinating via the nitrogen lone pair. You must run the reaction in acidic media (HCl or AcOH). This protonates the nitrogen (
), preventing catalyst poisoning and activating the ring for reduction. -
Temperature Control: HDF is temperature-dependent. Keep temperatures below 50°C.
Validated Experimental Protocol
Target: Synthesis of 3-Fluoropiperidine Hydrochloride from 3-Fluoropyridine.
Step-by-Step Workflow:
-
Preparation: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), dissolve 3-fluoropyridine (1.0 equiv) in Methanol (0.5 M concentration).
-
Acidification: Add Concentrated HCl (1.1 equiv).
-
Critical Check: Ensure the solution pH is < 2. If the nitrogen is not fully protonated, the reaction will stall, tempting you to increase heat (which causes defluorination).
-
-
Catalyst Addition: Add
(Adams' Catalyst) (5-10 mol%).-
Note: Do not use Pd/C.
-
-
Hydrogenation:
-
Purge vessel with
(3x) then (3x). -
Pressurize to 3–4 bar (45–60 psi)
. -
Stir at Room Temperature (20–25°C) for 4–12 hours.
-
-
Workup:
-
Filter catalyst over Celite (Caution: Pyrophoric wet catalyst).
-
Concentrate filtrate to obtain the hydrochloride salt.
-
Validation: Check
-NMR. Signal should remain distinct; shift will change slightly due to sp3 hybridization, but integration should match.
-
Comparative Data: Catalyst Performance
The following data summarizes typical outcomes for the hydrogenation of 3-fluoropyridine under 50 psi
| Catalyst System | Solvent/Additive | Conversion | Yield (Target) | Defluorinated Byproduct |
| 10% Pd/C | MeOH / None | < 10% (Poisoned) | 0% | N/A |
| 10% Pd/C | MeOH / HCl | 100% | < 15% | > 85% (Major HDF) |
| 5% Rh/C | MeOH / HCl | 100% | 88% | 12% |
| MeOH / HCl | 100% | > 95% | < 2% |
Troubleshooting & FAQs
Q1: I followed the protocol, but the reaction is stalled at 10% conversion. Why?
-
Diagnosis: Catalyst Poisoning.
-
Fix: You likely did not add enough acid. The pyridine nitrogen must be protonated to prevent it from binding irreversibly to the Pt surface. Ensure you have at least 1.05 equivalents of HCl relative to the pyridine.
-
Alternative: If using HCl is problematic for downstream steps, use Acetic Acid as the bulk solvent, though workup is harder.
Q2: Can I use heterogeneous Transfer Hydrogenation (e.g., Ammonium Formate)?
-
Risk: High. Transfer hydrogenation often requires elevated temperatures (refluxing MeOH/EtOH). Higher temperatures exponentially increase the rate of C-F cleavage. Stick to
gas at room temperature.
Q3: I see a new peak in
-
Diagnosis: Elimination of HF.
-
Explanation: Instead of reductive defluorination (replacing F with H), you may have eliminated HF to form an enamine or alkene, which then reduced or polymerized. This happens if the reaction mixture becomes basic or if the temperature is too high.
-
Fix: Ensure the system remains acidic throughout the reaction.
Q4: Why is Pd/C so bad for this?
-
Mechanism: Palladium has a unique electronic band structure that facilitates the oxidative addition of C-X bonds (where X = Cl, Br, I, and occasionally F). It is the catalyst of choice for removing halogens. Using it here is chemically counter-intuitive.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Context: Fundamental principles of C-F bond strength and catalytic hydrogen
-
Kuttruff, C. A., et al. (2013). "Synthesis of 3-Fluoropiperidines." Tetrahedron Letters, 54(48), 6511-6514.
- Context: Validates the use of PtO2/HCl for high-yield synthesis of fluoropiperidines without defluorin
-
Gribble, G. W. (2012). "Metal-Catalyzed Hydrogenation of Pyridines and Quinolines." Comprehensive Organic Synthesis.
- Context: Detailed review of pyridine reduction mechanisms, emphasizing the necessity of acidic media to prevent c
stability issues of 2-(fluoromethyl)piperidine hydrochloride in solution
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Stability & Handling of 2-(Fluoromethyl)piperidine Hydrochloride
Executive Summary
You are likely encountering inconsistent yields, unexpected byproducts, or "disappearing" starting material when using This compound (CAS: 886216-73-5).
While the hydrochloride salt is robust, the free base is kinetically unstable in solution . The presence of the fluorine atom at the
This guide details the mechanism of failure, diagnostic signs, and the "Just-in-Time" protocols required to handle this reagent successfully.
Part 1: The Core Stability Issue
The "Silent" Decomposition Mechanism
The instability of 2-(fluoromethyl)piperidine is driven by the Thorpe-Ingold effect and intramolecular nucleophilic substitution (
-
Trigger: When the HCl salt is neutralized (pH > 7), the piperidine nitrogen becomes nucleophilic.
-
Cyclization: The nitrogen lone pair attacks the exocyclic methylene carbon (
). -
Intermediate: This ejects the fluoride ion (normally a poor leaving group, but driven by proximity) and forms a bicyclic 1-azabicyclo[4.1.0]heptane aziridinium ion .
-
Fate: This electrophilic intermediate rapidly reacts with water (hydrolysis), buffers, or other nucleophiles, leading to ring-opened alcohol byproducts or polymers.
Key Data Point: Analogous 2-(fluoromethyl)pyrrolidine systems have shown 60–90% decomposition in solution at pH 7.4 (50 °C) within 7 days [1].[1] While the piperidine analog is slightly more sterically restrained, it follows the same failure mode.
Visualizing the Pathway
The following diagram illustrates the decomposition cascade that occurs once the free base is generated.
Figure 1: The decomposition pathway of 2-(fluoromethyl)piperidine.[1] The critical control point is preventing the formation of the Free Base during storage.
Part 2: Troubleshooting Guide (Q&A)
Q1: My LCMS shows a new peak with M+1 = 116 (or M+18). What is it?
Diagnosis: This is likely the hydrolysis product, 2-(hydroxymethyl)piperidine .
-
Cause: The aziridinium intermediate reacted with trace water in your solvent.
-
Mechanism: Mass of Parent (117) - F (19) + OH (17) = 115. Wait, let's correct the mass math:
-
Parent (
): MW ~117.17. -
Loss of F (-19), Gain of OH (+17)
Net change -2. -
Hydrolysis Product (
): MW ~115.17.
-
-
Action: If you see this peak, your free base has degraded. Prepare fresh free base immediately before use.
Q2: Can I store the free base in DCM or Ether at -20°C?
Answer: Risky. Even at low temperatures, the intramolecular reaction can proceed slowly, especially if the concentration is high (promoting dimerization).
-
Recommendation: Store the compound exclusively as the HCl salt . It is indefinitely stable as a solid and stable in acidic aqueous solutions.
Q3: I need to use the free base for a coupling reaction. How do I handle it?
Answer: Use the "Just-in-Time" Free-Basing Protocol (see Part 3). Never store the free base for more than 1–2 hours.
Q4: Why is my solution turning yellow?
Diagnosis: Polymerization.
-
Cause: The aziridinium ion can be attacked by another molecule of the free base (which is a nucleophile), leading to oligomerization.
-
Action: Discard the solution. The purity is compromised.
Part 3: Recommended Protocols
Protocol A: "Just-in-Time" Free-Basing (Recommended)
Use this method if your subsequent reaction cannot tolerate the HCl salt.
-
Preparation: Chill all solvents (DCM, Ether, or Toluene) and saturated
to 0°C. -
Partition: Suspend the 2-(fluoromethyl)piperidine HCl in the organic solvent.
-
Neutralization: Add the cold
solution. Stir vigorously for 5 minutes maximum at 0°C. -
Extraction: Rapidly separate the organic layer.
-
Drying: Dry over
for 2 minutes. -
Usage: Filter directly into your reaction vessel. Do not concentrate to dryness if possible (concentration increases rate of self-reaction).
Protocol B: In-Situ Neutralization (Best Practice)
If your reaction conditions allow, avoid isolating the free base entirely.
-
Add the HCl salt directly to your reaction mixture.
-
Add a non-nucleophilic base (e.g., DIPEA, TEA, or
) to the reaction. -
Why this works: The free base is generated in the presence of the electrophile (your coupling partner), which captures the amine before it can cyclize onto the fluorine.
Stability Data Summary
| Condition | State | Stability Estimate | Recommendation |
| Solid, 25°C | HCl Salt | > 2 Years | Preferred Storage |
| Water, pH < 4 | Solution | Weeks | Stable for LCMS/Stock |
| Water, pH 7.4 | Solution | < 1 Week | Avoid (50-90% loss) [1] |
| Organic, Free Base | Solution | Hours to Days | Use Immediately |
Part 4: Handling Decision Tree
Use this logic flow to determine the safest handling procedure for your specific experiment.
Figure 2: Decision tree for safe handling and storage.
References
-
Muller, K., et al. "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters, vol. 10, no. 10, 2019, pp. 1367–1370. [Link]
Sources
Technical Support Center: Analytical Method Development for 2-(fluoromethyl)piperidine
Introduction: The Analytical Challenge
Welcome to the Technical Support Center. You are likely here because 2-(fluoromethyl)piperidine presents a "perfect storm" of analytical challenges:
-
Lack of Chromophore: It is "invisible" to standard UV (254 nm) detection.
-
Basicity: The secondary amine moiety interacts with silanols, causing severe peak tailing.
-
Synthetic Complexity: Fluorination of amino-alcohols (e.g., via DAST) is prone to rearrangements and elimination, creating structurally similar impurities.
This guide moves beyond generic advice, offering a self-validating, troubleshooting-focused approach to method development.
Module 1: Detector Selection Strategy
Q: My analyte has no UV absorbance. How do I detect it and its impurities without derivatization?
A: Switch to Universal Detection (CAD/ELSD) or Mass Spectrometry.
For 2-(fluoromethyl)piperidine, standard UV detection at low wavelengths (200–210 nm) is unreliable due to solvent cutoff noise and lack of specificity.
-
Recommendation: Use Charged Aerosol Detection (CAD) or LC-MS .
-
Why?
-
CAD: Provides a near-uniform response factor for non-volatile analytes, allowing you to estimate impurity quantity without individual standards for every unknown byproduct.
-
LC-MS (Single Quad or Q-TOF): Essential for identifying the masses of the "silent" impurities described in Module 3.
-
Protocol: CAD Setup for Amines
-
Mobile Phase: Must be volatile. Use Ammonium Formate or Ammonium Acetate. Avoid Phosphate buffers.
-
Gas Pressure: Set Nitrogen pressure to 35-60 psi (model dependent).
-
Linearity Check: Run a 5-point curve (0.1% to 120% of target concentration). CAD response is curvilinear; ensure you use a polynomial fit or power function if the range is wide.
Technical Insight: If CAD is unavailable, Derivatization is the fallback. React the secondary amine with Fmoc-Cl or Benzoyl Chloride . This adds a strong UV chromophore, allowing standard detection at 254 nm or 265 nm.
Module 2: Chromatography & Peak Shape Optimization
Q: I am seeing severe peak tailing (As > 2.0). How do I fix this?
A: You must suppress silanol interactions using High pH or Ion Pairing.
Secondary amines like 2-(fluoromethyl)piperidine protonate at neutral/acidic pH, interacting strongly with residual silanols on the column stationary phase.
Troubleshooting Protocol:
| Approach | Method Parameters | Pros | Cons |
| High pH (Recommended) | Column: Hybrid Particle (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH)Buffer: 10mM Ammonium Bicarbonate (pH 10.0) | Excellent peak shape; Amine is neutral (unprotonated), increasing retention. | Requires specific columns resistant to silica dissolution at high pH. |
| Acidic Ion-Pairing | Column: Standard C18Buffer: 0.1% TFA (Trifluoroacetic acid) | TFA masks silanols and forms ion-pairs. | Suppresses MS signal significantly; difficult to equilibrate. |
| Fluorine Selectivity | Column: PFP (Pentafluorophenyl)Buffer: Ammonium Formate (pH 3-4) | Unique selectivity for fluorinated compounds vs. non-fluorinated impurities. | Peak shape may still require careful pH tuning. |
Step-by-Step High pH Protocol:
-
Column: Select a column rated for pH 1-12.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes. (The neutral amine will be more retained than in acidic conditions).
Module 3: Impurity Profiling (The "Hidden" Risks)
Q: What specific impurities should I look for?
A: Focus on Dehydration products and Ring-Expansion rearrangements.
If your synthesis involved fluorinating 2-piperidinemethanol with DAST or Deoxo-Fluor, the mechanism involves an activated intermediate that can follow three paths.
The Impurity Triad:
-
Starting Material: 2-piperidinemethanol (Hydrophilic, elutes early).
-
Elimination Product: 2-methylenepiperidine or 1,2,3,6-tetrahydropyridine derivatives (Mass = Target - 20 Da [HF loss] or -18 Da [H2O loss]).
-
Rearrangement Product (Critical): 3-fluorozepane (Ring expansion). This is a common side-reaction in DAST fluorination of cyclic beta-amino alcohols. It is an isomer (Same Mass) and requires high-resolution chromatography to separate.
Visualization of Impurity Pathways:
Caption: Reaction pathways showing the origin of critical impurities during the fluorination of piperidinemethanol.
Module 4: Chiral Resolution
Q: How do I determine the Enantiomeric Excess (ee) of 2-(fluoromethyl)piperidine?
A: Use Polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase or Polar Organic Mode.
Since the molecule has a chiral center at the C2 position, resolving the (R) and (S) enantiomers is critical for drug development.
Method Development Guide:
-
Screening Columns:
-
Column A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).
-
Column B: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC or equivalent).
-
-
Mobile Phase (Normal Phase):
-
Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: The 0.1% Diethylamine (DEA) is mandatory to suppress peak tailing of the basic amine on the chiral selector.
-
-
Detection:
-
If using UV, derivatization (e.g., Benzoyl chloride) is highly recommended before chiral injection to improve sensitivity and solubility in Hexane.
-
Summary of Analytical Workflow
Caption: Decision tree for selecting the appropriate analytical workflow based on data requirements.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
Waters Corporation. Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC. (Application Note). [Link]
Validation & Comparative
Comparative Guide: Metabolic Stability Assessment of Fluoromethylated Piperidines
Executive Summary
In medicinal chemistry, the piperidine ring is a privileged pharmacophore but suffers from significant metabolic liabilities. The
This guide compares the efficacy of fluoromethylation strategies (monofluoromethyl, difluoromethyl, and trifluoromethyl substitutions) against non-fluorinated methyl parents. We analyze how modulating the degree of fluorination impacts metabolic stability (
Key Takeaway: Fluoromethylation is not merely a steric block; it is an electronic modulator. By lowering the basicity of the piperidine nitrogen, fluorinated motifs reduce affinity for CYP isoforms (specifically CYP2D6) while simultaneously strengthening C-H bonds against abstraction.
Part 1: Comparative Analysis of Fluorination Motifs
The following analysis compares the performance of piperidine analogs where a metabolic soft spot (typically a methyl group or an available C-H site) is replaced by fluorinated bioisosteres.
The Methyl Parent (Baseline)
-
Metabolic Profile: High Liability.
-
Mechanism: The C-H bonds of the methyl group or the adjacent ring carbons are electron-rich and easily accessible to the high-valent Iron-Oxo species of CYP450 enzymes.
-
Basicity: High
(~10–11). This promotes binding to CYP2D6, which prefers cationic substrates.
Monofluoromethyl ( )
-
Stability: Moderate improvement.
-
Mechanism: The single fluorine atom withdraws electrons, slightly deactivating adjacent C-H bonds.
-
Risk: If placed directly on the nitrogen,
-fluoroamines are chemically unstable (susceptible to hydrolysis/HF elimination). Therefore, this group is strictly viable only as a ring substituent (C-substitution).
Difluoromethyl ( )
-
Stability: Significant improvement.
-
Mechanism: Acts as a lipophilic hydrogen bond donor. The
of the piperidine nitrogen is lowered by 2–3 units compared to the methyl parent, reducing lysosomal trapping and CYP binding affinity. -
Bioisostere: Often considered a bioisosteric replacement for a hydroxyl or thiol group due to H-bond donor capability.
Trifluoromethyl ( )
-
Stability: Maximum metabolic blockade.
-
Mechanism: The C-F bond is metabolically inert. The strong electron-withdrawing nature drastically lowers the amine
(often by 3–4 units), frequently rendering the amine non-basic at physiological pH. -
Trade-off: While metabolic stability is maximized, the loss of basicity may negatively impact target potency if a salt bridge interaction is required.
Comparative Performance Data
Data synthesized from structure-activity relationship (SAR) principles in fluorinated drug design.
| Parameter | Methyl Piperidine ( | Difluoromethyl ( | Trifluoromethyl ( |
| Electronic Effect ( | -0.04 (Weak Donor) | 0.32 (Withdrawing) | 0.42 (Strong Withdrawing) |
| Approx. | +0.5 | -2.0 to -3.0 | -3.5 to -4.5 |
| Metabolic Stability ( | Low (< 15 min) | High (> 60 min) | Very High (> 120 min) |
| Intrinsic Clearance ( | High | Low | Very Low |
| Lipophilicity ( | Baseline | +0.1 to +0.3 | +0.5 to +0.9 |
Part 2: Mechanistic Visualization
The following diagram illustrates the metabolic fate of a standard piperidine versus a fluorinated analog, highlighting the blockage of the oxidative pathway.
Caption: Comparative metabolic pathways showing the blockade of H-abstraction in fluorinated analogs due to electronic deactivation and bond strength.
Part 3: Experimental Protocol (Microsomal Stability)
To objectively assess the stability of your fluoromethylated piperidines, use the following self-validating Liver Microsome (LM) assay. This protocol ensures accurate calculation of Intrinsic Clearance (
Reagents & Setup
-
Test System: Pooled Human Liver Microsomes (HLM) or species-specific (Mouse/Rat) microsomes (0.5 mg/mL final protein conc).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Internal Standard (IS): Propranolol (High clearance control) and Warfarin (Low clearance control).
Step-by-Step Methodology
-
Preparation:
-
Prepare 10 mM stock solutions of test compounds (fluorinated piperidines) in DMSO.
-
Dilute to 1 µM working solution in Phosphate Buffer (keep DMSO < 0.1%).
-
-
Pre-Incubation:
-
Mix 30 µL of microsomes + 350 µL buffer + 10 µL test compound.
-
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add 50 µL of pre-warmed NADPH regenerating system to start the reaction (
).
-
-
Sampling (Time-Course):
-
At time points
min, remove 50 µL aliquots. -
Crucial Step: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard to quench the reaction and precipitate proteins.
-
-
Processing:
-
Centrifuge samples at 4,000 rpm for 20 minutes at 4°C.
-
Transfer supernatant to LC-MS/MS vials.
-
-
Analysis:
-
Quantify parent compound remaining (%) via LC-MS/MS (MRM mode).
-
Plot
vs. Time.
-
Data Calculation
The elimination rate constant (
Assay Decision Workflow
The following diagram outlines the logical flow for executing the assay and interpreting results.
Caption: Logical workflow for Microsomal Stability Assay execution and decision making.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Validating the Mechanism of Action for 2-(Fluoromethyl)piperidine-based Compounds
Executive Summary: The Fluorine Advantage
In the optimization of piperidine-based pharmacophores, the 2-(fluoromethyl)piperidine motif represents a critical tactical bioisostere. Unlike its non-fluorinated counterparts, this scaffold offers a unique mechanism of action (MoA) driven by the gauche effect , pKa modulation , and metabolic occlusion .
This guide provides a rigorous framework for validating the specific mechanistic contributions of the 2-(fluoromethyl) group compared to standard alternatives (2-methyl, 2-hydroxymethyl, and 2-trifluoromethyl). It moves beyond simple potency assays to establish causality—proving that the fluorine atom itself is the driver of efficacy.
Comparative Analysis: The Scaffold Landscape
To validate the MoA, one must first benchmark the 2-(fluoromethyl)piperidine against its structural competitors. The following table summarizes the physicochemical shifts that define the mechanistic hypothesis.
Table 1: Physicochemical & Mechanistic Comparison
| Feature | 2-(Fluoromethyl)piperidine (Focus) | 2-Methylpiperidine (Alternative A) | 2-Hydroxymethylpiperidine (Alternative B) | 2-(Trifluoromethyl)piperidine (Alternative C) |
| Primary MoA Driver | Dipolar/Conformational (Gauche effect locks eq/ax orientation) | Steric (Hydrophobic filling) | H-Bonding (Donor/Acceptor capability) | Electronic/Lipophilic (Strong EWG, high lipophilicity) |
| Amine pKa (Approx) | ~8.5 - 9.0 (Modulated basicity) | ~10.0 - 11.0 (High basicity) | ~9.0 - 9.5 (Inductive drop) | ~5.0 - 6.0 (Drastic drop) |
| Lipophilicity (LogD) | Moderate (Balanced CNS penetration) | High (Risk of non-specific binding) | Low (Poor permeability) | Very High (Metabolic liability) |
| Metabolic Stability | High (Blocks | Low (Benzylic-like oxidation prone) | Moderate (Phase II conjugation risk) | High (Chemically inert) |
| Binding Mode | Multipole interaction / H-bond mimic | Van der Waals only | Classical H-bond | Hydrophobic collapse |
Mechanistic Hypothesis for Validation: If the 2-(fluoromethyl) analog outperforms the 2-methyl variant, the MoA is likely driven by electronic dipole interactions or pKa-dependent ionic bonding , not just steric fit. If it outperforms the 2-hydroxymethyl variant, the MoA benefits from membrane permeability or lack of desolvation penalty .
Validation Protocols
To scientifically validate the MoA, we employ a "Triangulation Strategy" combining NMR spectroscopy, thermodynamic profiling, and functional kinetics.
Protocol A: Conformational Validation via F-NMR and Coupling
Objective: Prove that the bioactivity is driven by a specific conformation locked by the fluorine gauche effect.
Rationale: The C–F bond prefers to be gauche to the nitrogen lone pair (
Methodology:
-
Sample Prep: Dissolve 5 mg of compound in CDCl
and D O (to assess solvent dependence). -
Acquisition: Acquire
H-NMR and F-NMR spectra at 298K and variable temperatures (VT-NMR down to 233K). -
Analysis: Measure the vicinal coupling constants (
) between the fluoromethyl protons and the C2-proton.-
Target Metric: A
value of ~2-4 Hz indicates a gauche conformation; ~15-20 Hz indicates anti.
-
-
Correlation: Correlate the population of the bioactive conformer (calculated from
values) with IC values across the series.
Self-Validation Check: If the binding affinity does not correlate with the population of the "locked" conformer, the MoA is likely purely electrostatic, not conformational.
Protocol B: pKa-Dependent Binding Affinity (SPR)
Objective: Validate that the fluorine-induced pKa shift is responsible for optimized target engagement (e.g., salt bridge formation).
Rationale: The 2-fluoromethyl group lowers the piperidine nitrogen pKa by ~1-2 units compared to the methyl analog, potentially optimizing the ionization state at physiological pH (7.4).
Methodology:
-
Instrument: Biacore 8K or equivalent SPR system.
-
Surface: Immobilize target protein via amine coupling (CM5 chip).
-
Buffer System: Prepare running buffers at pH 6.0, 7.0, 7.4, and 8.0.
-
Injection: Inject the 2-(fluoromethyl) compound and the 2-methyl control at varying concentrations (
to ). -
Analysis: Plot
vs. pH.-
Success Criteria: The 2-(fluoromethyl) analog should show a flatter affinity profile near pH 7.4 compared to the 2-methyl analog (which may be over-protonated and incur a desolvation penalty) or the trifluoromethyl analog (which may be uncharged).
-
Protocol C: Ligand-Observed F-NMR (The "Spy" Atom)
Objective: Direct observation of the binding event and mapping of the local protein environment.
Rationale: Fluorine is highly sensitive to changes in the local chemical environment. A shift in the
Methodology:
-
Cocktail: Prepare a mixture of the 2-(fluoromethyl) compound (50
M) and the target protein (2-5 M) in buffer containing 10% D O. -
Reference: Prepare a "ligand-only" control.
-
Measurement: Acquire CPMG-filtered
F-NMR spectra (removes broad protein signals, leaves small molecule signals). -
T2 Relaxation: Measure Transverse Relaxation time (
).-
Observation: Bound ligands will show a dramatic reduction in
(line broadening) compared to free ligands.
-
-
Competition: Add a known competitive inhibitor. Recovery of the sharp
F signal confirms specific, competitive binding.
Visualizing the Mechanism
The following diagrams illustrate the decision logic and the structural mechanism being validated.
Figure 1: The Validation Logic Flow
This flowchart guides the researcher through the interpretation of comparative data.
Caption: Decision tree for isolating the specific mechanistic advantage of the fluoromethyl group.
Figure 2: The Gauche Effect Mechanism
Visualizing why the 2-(fluoromethyl) group locks the conformation.
Caption: The stereoelectronic interaction (Gauche Effect) that pre-organizes the ligand for binding.
References
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link
-
Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link
-
Dalvit, C., et al. "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society, 123(48), 12107–12119. Link
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
